Propallylonal is synthesized through various chemical reactions involving barbituric acid and other reagents. It is classified as a barbiturate, which are a group of drugs derived from barbituric acid that act as central nervous system depressants. Barbiturates are further categorized based on their duration of action, which can range from ultra-short to long-acting forms.
The synthesis of Propallylonal typically involves multi-step reactions. One common method includes the condensation of barbituric acid with appropriate aldehydes or ketones under acidic or basic conditions. For example, a typical synthesis pathway involves:
Recent advancements in synthetic methodologies have introduced nanocatalysts to enhance yields and reduce reaction times, achieving yields up to 95% in some cases .
The molecular structure of Propallylonal can be represented by its chemical formula, which includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The structure features a pyrimidine ring characteristic of barbiturates, with specific substituents that dictate its pharmacological properties.
Propallylonal can participate in various chemical reactions typical for barbiturates:
These reactions are crucial for understanding the compound's stability, reactivity, and potential degradation pathways .
The mechanism of action for Propallylonal primarily involves modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic activity, Propallylonal induces sedation and anxiolytic effects:
Pharmacological studies suggest that compounds like Propallylonal exhibit dose-dependent effects on sedation and anxiety relief .
These properties are critical for determining storage conditions and handling procedures for laboratory applications .
Propallylonal has several applications in scientific research:
Propallylonal is systematically identified as 5-(2-bromoprop-2-en-1-yl)-5-(propan-2-yl)-1,3-diazinane-2,4,6-trione, reflecting its precise atomic connectivity and functional groups. This brominated barbiturate derivative possesses the molecular formula C10H13BrN2O3, corresponding to a molecular weight of 289.13 g/mol . The compound's structural backbone consists of the characteristic pyrimidinetrione ring of barbituric acid derivatives, with substitutions at the C5 position comprising an isopropyl group and a β-bromoallyl group. This specific arrangement of atoms contributes to its physicochemical behavior, including its limited aqueous solubility and greater solubility in organic solvents like ethanol, acetone, and glacial acetic acid .
Table 1: Chemical Identifiers for Propallylonal
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 5-(2-Bromoprop-2-en-1-yl)-5-(propan-2-yl)-1,3-diazinane-2,4,6-trione |
Alternative Chemical Names | 5-(2-Bromoallyl)-5-isopropylbarbituric acid; 5-Isopropyl-5-(β-bromoallyl)barbituric acid |
CAS Registry Number | 545-93-7 |
PubChem CID | 11020 |
Molecular Formula | C10H13BrN2O3 |
Molecular Weight | 289.13 g/mol |
Elemental Composition | C 41.54%; H 4.53%; Br 27.64%; N 9.69%; O 16.60% |
Trade Names | Nostal®, Quietal®, Ibomal® |
Propallylonal manifests as crystalline solids with a defined melting point range of 177-179°C . The compound exhibits slightly bitter taste characteristics and demonstrates specific solubility profiles: sparingly soluble in water, chloroform, benzene, and ether; freely soluble in ethanol, acetone, and glacial acetic acid; and readily soluble in alkaline solutions due to enolization and salt formation at the pyrimidinetrione ring system. This solubility behavior in alkaline media was pharmacologically relevant for formulating injectable preparations. The infrared spectrum of propallylonal has been documented (Coblentz Society No. 05034), providing characteristic vibrational modes for structural verification [7].
The development of propallylonal occurred within the broader historical trajectory of barbiturate pharmacology, which originated with Adolf von Baeyer's seminal synthesis of barbituric acid in 1864 [2] [6]. This foundational breakthrough emerged from the condensation of urea with malonic acid derivatives—a reaction paradigm that enabled decades of barbiturate derivatization. While barbituric acid itself lacked significant central nervous system activity, the subsequent discovery by Emil Fischer and Joseph von Mering in 1903 that diethylbarbituric acid (barbital) possessed potent hypnotic properties launched the therapeutic barbiturate era [2] [6]. The clinical introduction of phenobarbital in 1911 further expanded barbiturates into anticonvulsant therapy, establishing their dual neuropharmacological significance [2].
Table 2: Key Historical Milestones in Barbiturate Development
Year | Milestone | Key Contributors |
---|---|---|
1864 | Synthesis of barbituric acid | Adolf von Baeyer |
1903 | Discovery of sedative-hypnotic properties of barbital | Emil Fischer, Joseph von Mering |
1904 | Clinical introduction of barbital (Veronal®) | Farbwerke Fr Bayer and Co |
1911 | Synthesis and introduction of phenobarbital | Fischer and von Mering |
1920s | Development of second-generation barbiturates (including propallylonal) | Multiple pharmaceutical firms |
1927 | Patent issuance for propallylonal (US 1622129) | - |
1930s-1950s | Peak therapeutic use of barbiturates | - |
1960s | Decline due to safety concerns and benzodiazepine introduction | - |
The 1920s witnessed intensive pharmaceutical development of structurally modified barbiturates, including propallylonal, designed to optimize onset/duration profiles and therapeutic indices. During this period, over 2,500 barbiturates were synthesized, with approximately 50 entering clinical use worldwide [2] [4]. Propallylonal (patented in 1927 as US 1622129) exemplified this second generation of barbiturates, distinguished by its branched alkyl and halogenated substituents intended to confer intermediate duration of action and reduced accumulation potential compared to long-acting predecessors like barbital and phenobarbital [3] [5] . Its development reflected the structure-activity relationship (SAR) understanding emerging during that era: lipophilic C5 substituents enhanced blood-brain barrier penetration while specific electron-withdrawing groups (bromine) influenced metabolic stability. These innovations positioned barbiturates as the dominant sedative-hypnotic class from the 1920s through the mid-1950s, before safety concerns and benzodiazepine development precipitated their decline [2] [4].
Barbiturate evolution progressed through distinct chemical generations, each refining pharmacokinetic properties through targeted molecular modifications. Following the unsubstituted barbital and phenyl-substituted phenobarbital, chemists explored branched-chain alkyl, alkenyl, and halogenated derivatives to modulate lipid solubility, metabolic stability, and duration of action. Propallylonal emerged as part of this wave, incorporating both an isopropyl group and a β-bromoallyl group at C5—structural features intended to produce intermediate hypnotic effects with more favorable pharmacokinetics than long-acting predecessors [3] . The bromoallyl moiety represented a strategic innovation; the bromine atom increased molecular weight and influenced electron distribution, potentially altering metabolic vulnerability, while the unsaturated allyl system offered potential metabolic pathways distinct from saturated alkyl chains. These modifications reflected a broader trend toward optimizing the barbiturate scaffold through steric and electronic tuning rather than radical scaffold redesign. The therapeutic goal was achieving rapid onset without excessive persistence—a "Goldilocks" duration profile for nocturnal sedation [5] .
Propallylonal served as a valuable pharmacological tool for investigating barbiturate structure-activity relationships and tolerance phenomena during the early 20th century. Marketed under trade names including Nostal®, Quietal®, and Ibomal®, it was characterized as possessing sedative, hypnotic, and anticonvulsant properties typical of its class, though with a distinctive intermediate duration profile [3] [5]. Research conducted during the 1930s-1950s utilized propallylonal to explore fundamental questions about barbiturate pharmacology. Maloney's foundational 1931 study established acute toxicity parameters in rabbit models, reporting a minimum lethal dose (MLD) of 300-350 mg/kg administered orally—data crucial for comparative therapeutic index calculations within the barbiturate series .
A particularly significant contribution emerged from Holck, Riedesel, and Robidoux's 1950 investigation published in the Journal of the American Pharmaceutical Association, which systematically evaluated tolerance and cross-tolerance patterns between propallylonal and related barbiturates [3] [5]. This research provided mechanistic insights into adaptive neuropharmacological responses to chronic barbiturate exposure. Their methodology involved quantitative assessment of hypnotic thresholds and anticonvulsant efficacy in animal models following sustained propallylonal administration, with results demonstrating development of partial tolerance to its sedative effects and incomplete cross-tolerance with structurally dissimilar barbiturates. These findings advanced contemporary understanding of barbiturate neuroadaptation and informed clinical use patterns [3] [5].
Table 3: Key Pharmacological Parameters of Propallylonal in Research Context
Pharmacological Aspect | Research Findings | Significance |
---|---|---|
Primary Pharmacological Effects | Sedative, hypnotic, anticonvulsant | Validated barbiturate-class effects with intermediate duration |
Acute Toxicity (Rabbit Oral) | MLD: 300-350 mg/kg (Maloney, 1931) | Established safety margin relative to therapeutic doses |
Tolerance Development | Demonstrated partial tolerance to sedative effects with chronic dosing (Holck et al., 1950) | Revealed neuroadaptive responses similar to other barbiturates |
Cross-Tolerance Profile | Incomplete cross-tolerance with select barbiturates (Holck et al., 1950) | Suggested compound-specific adaptation mechanisms |
Physicochemical Properties | Low water solubility; moderate lipid solubility | Influenced absorption and distribution kinetics |
Propallylonal's intermediate-acting profile positioned it pharmacologically between long-acting agents like phenobarbital and ultra-short-acting thiobarbiturates like thiopental. This rendered it particularly useful for exploring duration-activity relationships within the barbiturate class. While not achieving the clinical prominence of amobarbital or secobarbital, propallylonal served as a chemical probe for elucidating how C5 substituent bulkiness, electronic characteristics, and stereoelectronic properties influenced onset, intensity, and duration of central nervous system depression. Its continued—albeit rare—therapeutic application as a hypnotic in some regions underscores its enduring pharmacological stability as a chemical entity, though its clinical role has been largely superseded by safer alternatives [3] [4] [5].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7